molecular formula C14H26N4O3S2 B4592559 N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B4592559
M. Wt: 362.5 g/mol
InChI Key: RAIPTRLCCSPBBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperidine derivatives.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The piperidine ring and ethylsulfonyl group are likely to play key roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide apart is its unique combination of a cyclopentyl group, an ethylsulfonyl group, and a piperidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopentyl-3-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3S2/c1-2-23(20,21)18-9-5-6-11(10-18)13(19)16-17-14(22)15-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,16,19)(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIPTRLCCSPBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
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N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 5
N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide
Reactant of Route 6
N-cyclopentyl-2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide

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